

Unveiling the Properties and Applications of Biotin-PEG3-SS-azide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Biotin-PEG3-SS-azide

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For researchers, scientists, and professionals in drug development, the strategic application of bifunctional crosslinkers is paramount for advancing molecular biology techniques, diagnostics, and therapeutic design. Among these critical reagents is **Biotin-PEG3-SS-azide**, a versatile molecule designed for targeted biotinylation and subsequent detection or purification. This in-depth technical guide provides core information on its molecular characteristics, a detailed protocol for its application in protein labeling, and a visual representation of the experimental workflow.

Core Molecular Attributes

Biotin-PEG3-SS-azide is a multi-functional molecule that integrates a biotin moiety for strong affinity to streptavidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond for subsequent release of the labeled molecule, and a terminal azide group for covalent conjugation via "click chemistry."^[1] The precise molecular weight and formula are essential for accurate experimental calculations.

| Property | Value | Source |
|-------------------|--------------|-------------------------------|
| Molecular Formula | C27H48N8O7S3 | ^[2] ^[3] |
| Molecular Weight | 692.91 g/mol | ^[2] |

Experimental Protocol: Biotinylation of Alkyne-Modified Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the biotinylation of a protein containing a terminal alkyne group using **Biotin-PEG3-SS-azide** through a copper(I)-catalyzed click reaction. This method is widely employed for its high efficiency and specificity.^[2]

Materials:

- Alkyne-modified protein of interest
- **Biotin-PEG3-SS-azide**
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper-chelating ligand
- Sodium ascorbate
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Dimethyl sulfoxide (DMSO) for dissolving reagents
- Purification system (e.g., dialysis, size-exclusion chromatography)

Reagent Preparation:

- **Biotin-PEG3-SS-azide** Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution in deionized water.
- Ligand (THPTA) Stock Solution: Prepare a 50 mM stock solution in deionized water.
- Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment.

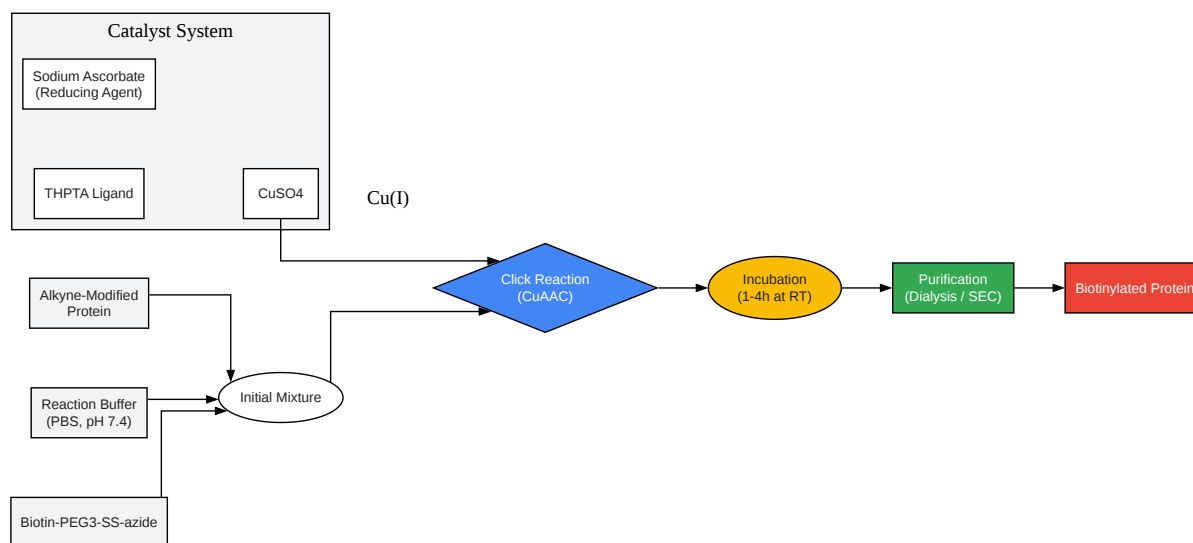
- **Catalyst Premix:** Immediately before use, prepare a premix of the copper catalyst by combining the copper(II) sulfate and ligand stock solutions. For a typical reaction, a 5:1 ligand to copper ratio is recommended to protect the protein from oxidative damage.

Protein Labeling Procedure:

- Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Add the **Biotin-PEG3-SS-azide** stock solution to the protein solution. The final concentration of the biotin-azide reagent should be in molar excess (typically 2 to 10-fold) to the protein.
- Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM. This will reduce Cu(II) to the active Cu(I) state.
- Initiate the click reaction by adding the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 μ M.
- Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is sensitive to room temperature.
- Once the reaction is complete, the excess reagents and byproducts must be removed. This can be achieved through dialysis against a suitable buffer, or by using size-exclusion chromatography.
- The biotinylated protein is now ready for downstream applications such as affinity purification with streptavidin-coated beads, or detection via streptavidin-conjugated enzymes or fluorophores.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an alkyne-modified protein with **Biotin-PEG3-SS-azide**.



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Caption: Workflow for protein biotinylation using CuAAC.

This guide provides a foundational understanding of **Biotin-PEG3-SS-azide** and a practical framework for its application. For specific applications, optimization of reaction conditions may be necessary to achieve the desired labeling efficiency and preserve protein function.

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- To cite this document: BenchChem. [Unveiling the Properties and Applications of Biotin-PEG3-SS-azide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192316#biotin-peg3-ss-azide-molecular-weight-and-formula]

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